3-Chloroacenaphthene is an organic compound with the molecular formula and a molecular weight of 188.65 g/mol. It is classified as a chlorinated derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. The compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry.
The synthesis of 3-Chloroacenaphthene typically involves the chlorination of acenaphthene. This process can be carried out using copper(I) chloride as a catalyst under controlled conditions. The general procedure includes the following steps:
In industrial settings, this synthesis can be scaled up using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to optimize yield and purity.
The molecular structure of 3-Chloroacenaphthene consists of a fused ring system characteristic of acenaphthene, with a chlorine atom substituent on one of the aromatic rings. The canonical SMILES representation for 3-Chloroacenaphthene is C1CC2=C(C=CC3=C2C1=CC=C3)Cl
.
3-Chloroacenaphthene can undergo various chemical reactions typical for chlorinated aromatic compounds:
These reactions are essential for synthesizing derivatives that may possess different biological or chemical properties .
These properties are critical for understanding how 3-Chloroacenaphthene behaves in various chemical environments .
3-Chloroacenaphthene has several scientific uses:
Ongoing research continues to explore its potential as a pharmacological agent, highlighting its relevance in drug development .
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: